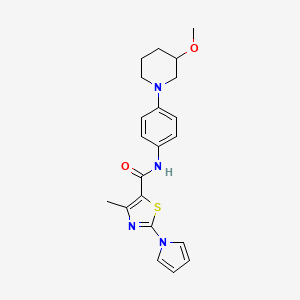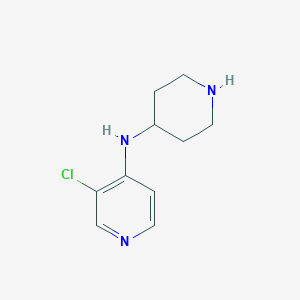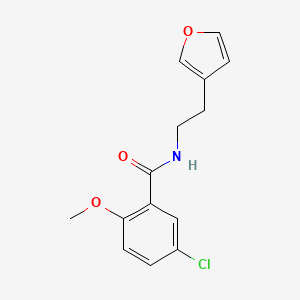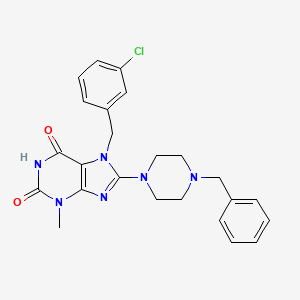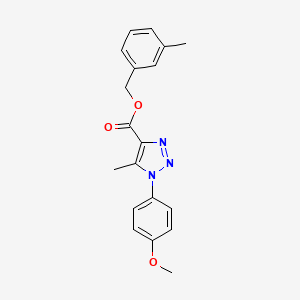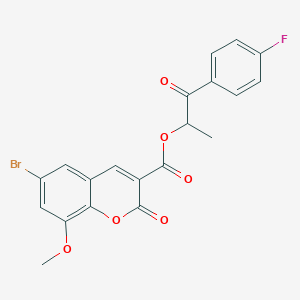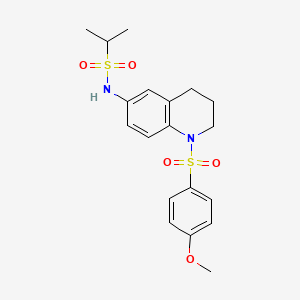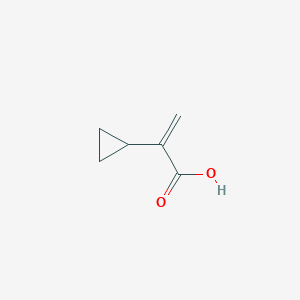
2-Cyclopropylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylprop-2-enoic acid, also known as 2-cyclopropylacrylic acid, is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.13 . The compound is typically stored at -10°C and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h5H,1-3H2,(H,7,8) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 112.13 . It is stored at -10°C . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Conformational Restriction in Drug Design
Cyclopropane rings, due to their structural rigidity, are often used to restrict the conformation of biologically active compounds, aiming to improve activity and specificity. For example, the synthesis of conformationally restricted analogues of histamine utilizing chiral cyclopropane units demonstrates the utility of cyclopropane derivatives in designing compounds with enhanced biological activities (Kazuta et al., 2002).
Click Chemistry in Peptide Synthesis
Cycloadditions involving cyclopropene derivatives are pivotal in click chemistry, enabling the incorporation of cyclopropane units into peptides. This is illustrated by the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, facilitating the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Toxicology and Environmental Applications
The identification of cycloprop-2-ene carboxylic acid as a toxic trigger in mushroom poisoning underscores the importance of cyclopropane derivatives in toxicological studies. Such compounds can serve as models for studying the mechanism of toxicity and for developing antidotes (Matsuura et al., 2009).
Organic Synthesis and Catalysis
Cyclopropylideneprop-2-en-1-ones undergo hydrosulfonylation, leading to diverse synthetic applications. Such reactions demonstrate the versatility of cyclopropane derivatives as intermediates in organic synthesis, offering pathways to synthesize compounds with complex architectures (Miao et al., 2016).
Drug Molecule Development
The cyclopropyl ring is increasingly used in drug development due to its unique properties, such as coplanarity of carbon atoms, enhanced π-character of C-C bonds, and the strength of C-H bonds. These features contribute to enhancing potency and reducing off-target effects in drug molecules (Talele, 2016).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS05 and GHS07 pictograms . It has hazard statements H315, H318, and H335, which correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Mode of Action
It is known that the compound is used as an intermediate in the preparation of novel agents for the therapy of non-insulin dependent diabetes mellitus . This suggests that it may interact with targets related to glucose metabolism or insulin signaling, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
These fatty acids are produced by a small number of plants and have unique chemical and physical properties useful in various industrial applications .
Result of Action
Given its use as an intermediate in the preparation of therapeutic agents for non-insulin dependent diabetes mellitus
Propriétés
IUPAC Name |
2-cyclopropylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h5H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSZVRLBGARTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13266-09-6 |
Source


|
| Record name | 2-cyclopropylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

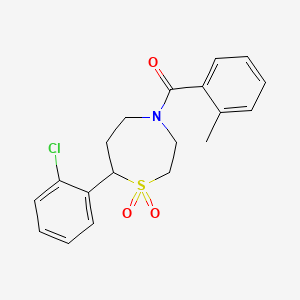
![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)
![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)

